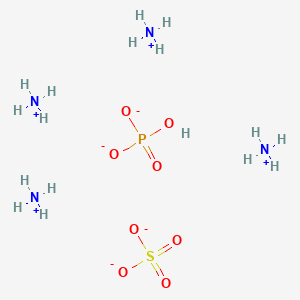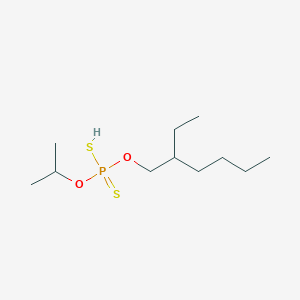
L-Threoninamide, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Threoninamide, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl- is a complex peptide compound It consists of a sequence of amino acids, including L-threonine, L-2-aminobutanoic acid, L-threonine, L-asparagine, and L-tyrosine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Threoninamide, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Protecting groups on the amino acids, such as fluorenylmethyloxycarbonyl (Fmoc), are removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the synthesis of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product is of high purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Threoninamide, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides.
Major Products
Oxidation: Dityrosine, quinones.
Reduction: Free thiols.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
L-Threoninamide, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl- has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific biological pathways.
Industry: Utilized in the development of biomaterials and as a component in biochemical assays.
Mécanisme D'action
The mechanism by which L-Threoninamide, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The peptide can modulate biological pathways by binding to these targets, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Threoninamide, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-phenylalanyl-: Similar structure but with phenylalanine instead of tyrosine.
L-Threoninamide, L-2-aminobutanoyl-L-threonyl-L-glutaminyl-L-tyrosyl-: Contains glutamine instead of asparagine.
L-Threoninamide, L-2-aminobutanoyl-L-serinyl-L-asparaginyl-L-tyrosyl-: Serine replaces threonine.
Uniqueness
L-Threoninamide, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of tyrosine allows for unique oxidative reactions, and the combination of amino acids can influence its interaction with biological targets.
Propriétés
| 123951-84-8 | |
Formule moléculaire |
C25H39N7O9 |
Poids moléculaire |
581.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminobutanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C25H39N7O9/c1-4-15(26)22(38)32-20(12(3)34)25(41)30-17(10-18(27)36)23(39)29-16(9-13-5-7-14(35)8-6-13)24(40)31-19(11(2)33)21(28)37/h5-8,11-12,15-17,19-20,33-35H,4,9-10,26H2,1-3H3,(H2,27,36)(H2,28,37)(H,29,39)(H,30,41)(H,31,40)(H,32,38)/t11-,12-,15+,16+,17+,19+,20+/m1/s1 |
Clé InChI |
ZSPUZMYNBPIWRV-QJYAINQKSA-N |
SMILES isomérique |
CC[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N |
SMILES canonique |
CCC(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




